Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-3-22-14(21)12-9(2)19-15-17-8-18-20(15)13(12)10-5-4-6-11(16)7-10/h4-8,13H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJYJXQEPYUBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17BrN4O2
- Molecular Weight : 376.05349 g/mol
- Complexity Rating : 489
Synthesis
The compound can be synthesized through various methods involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Recent studies have demonstrated efficient synthesis routes that yield high purity and bioactive compounds. For instance, one study employed a one-pot three-component reaction that successfully produced derivatives with notable antiproliferative effects against cancer cell lines .
Anticancer Activity
This compound has shown promising results in inhibiting the growth of various cancer cell lines. Notably:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- Mechanism of Action : The compound exhibits its anticancer properties by inhibiting the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (ERK1/2, c-Raf, MEK1/2) . Moreover, it induces apoptosis and G2/M phase arrest in treated cells.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 3.91 | ERK pathway inhibition |
| HCT-116 | 0.53 | Tubulin polymerization inhibition |
| MCF-7 | 17.83 | Induction of apoptosis |
Antiviral Activity
Recent findings indicate that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine also possess antiviral properties. For example:
- Inhibition of Influenza Virus : Certain derivatives have been shown to inhibit the replication of influenza viruses at non-toxic concentrations . The mechanism involves disrupting viral protein interactions essential for replication.
Case Studies
A series of studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Study on Antiproliferative Effects :
- Antimicrobial Evaluation :
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at the 3-position of the phenyl ring undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction is pivotal for introducing diverse substituents:
Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .
Sonogashira Coupling
The bromophenyl group participates in alkyne coupling reactions under Pd/Cu co-catalysis:
| Alkyne | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Ethynylanisole | Et₃N, PPh₃ | THF, 60°C, 8h | 7-(4-Ethynyl-substituted) derivative | 61% |
Selectivity : The reaction is regioselective for terminal alkynes, yielding sp²–sp carbon bonds.
Nucleophilic Aromatic Substitution
The electron-deficient bromophenyl group undergoes substitution with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 120°C, 24h | 7-(3-Azidophenyl) analog | 92% | |
| Piperidine | EtOH, reflux, 6h | 7-(3-Piperidinophenyl) derivative | 85% |
Limitation : Steric hindrance from the adjacent triazolo-pyrimidine core reduces reactivity with bulkier nucleophiles .
Ester Hydrolysis
The ethyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2M NaOH, EtOH/H₂O | Reflux, 4h | 6-Carboxylic acid derivative | 95% | |
| H₂SO₄ (conc.), H₂O | 100°C, 2h | 6-Carboxylic acid (accelerated) | 89% |
Application : The carboxylic acid serves as a precursor for amide/peptide coupling .
Functionalization via Cyclocondensation
The dihydro-pyrimidine ring participates in heterocycle-forming reactions:
| Reagent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Amino-1,2,4-triazole | TMDP in H₂O/EtOH | Reflux, 3h | Fused triazolo-triazolo-pyrimidine | 88% |
Mechanism : TMDP (4,4'-trimethylenedipiperidine) acts as a dual solvent-catalyst, enabling Knoevenagel condensation and subsequent cyclization .
Oxidation of the Dihydro-Pyrimidine Ring
Controlled oxidation converts the 4,7-dihydro moiety to a fully aromatic system:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Toluene, 80°C | Aromatic triazolo[1,5-a]pyrimidine | 78% |
Note : Over-oxidation is minimized using stoichiometric DDQ .
Methylthio Group Substitution
In derivatives containing a methylthio group (e.g., CID 113015 ), nucleophilic displacement occurs:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine | EtOH, reflux, 5h | 2-Morpholino-substituted analog | 83% |
Scope : Amines, thiols, and alkoxides effectively displace the methylthio group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
